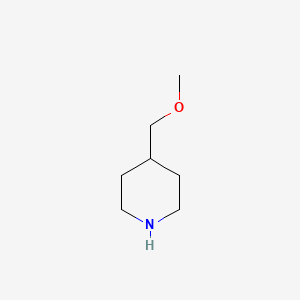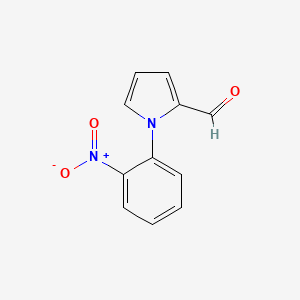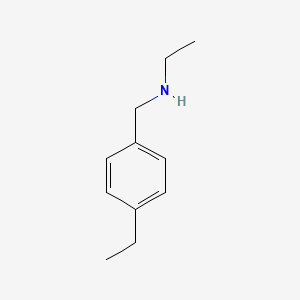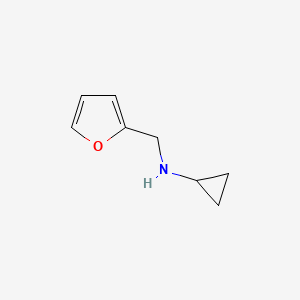
4-(4-甲基苯氧基)苯甲醛
概述
描述
“4-(4-Methylphenoxy)benzaldehyde” is an organic compound with the molecular formula C14H12O2 . It has a molecular weight of 212.24 Da .
Synthesis Analysis
While specific synthesis methods for “4-(4-Methylphenoxy)benzaldehyde” were not found in the search results, it’s worth noting that similar compounds have been synthesized using various methods. For instance, 3-(4-Methoxyphenoxy)benzaldehyde was used as a building block in the synthesis of tetrahydroisoquinolinones .
Molecular Structure Analysis
The molecular structure of “4-(4-Methylphenoxy)benzaldehyde” consists of two phenyl rings connected by an ether and an aldehyde group . The compound has a linear formula of H3CC6H4OC6H4CHO .
Physical And Chemical Properties Analysis
“4-(4-Methylphenoxy)benzaldehyde” has a density of 1.1±0.1 g/cm3, a boiling point of 363.5±35.0 °C at 760 mmHg, and a flash point of 168.2±19.5 °C . It has a molar refractivity of 64.3±0.3 cm3, and a molar volume of 190.4±3.0 cm3 . The compound also has two hydrogen bond acceptors, no hydrogen bond donors, and three freely rotating bonds .
科学研究应用
生化建模
与4-(4-甲基苯氧基)苯甲醛密切相关的4-甲基苯氧基化合物已在生化模型中进行研究。例如,在4-甲基苯酚存在下,过氧化辣根过氧化物酶氧化苯乙烯的反应已被研究,为蛋白介导的共氧化机制提供了见解(Ortiz de Montellano & Grab, 1987)。
pH化学传感器
与4-(4-甲基苯氧基)苯甲醛结构相似的化合物已被开发为荧光pH化学传感器。这些化学传感器可以根据pH值的差异区分正常细胞和癌细胞,表明在医学诊断和研究中具有潜在应用(Dhawa et al., 2020)。
有机化学和合成
研究表明在有机化学中有各种应用,例如从简单的苯甲醛衍生物合成复杂的有机化合物。例如,从苯甙合成4-羧甲氧基-4-甲基-3-(三甲基硅基)-2,5-环己二烯-1-酮展示了这些化合物在合成化学中的多功能性(Schultz & Antoulinakis, 1996)。
生物生产和生物反应器
在生物技术中,相关化合物被用于生产苯甲醛等香精。优化生物反应器中的条件以增强生物生产是一个显著的应用。例如,在双相分配生物反应器中使用毕赤酵母生产苯甲醛突显了这些化合物在生物技术过程中的相关性(Craig & Daugulis, 2013)。
环境微生物学
在环境微生物学中,甲基苯氧基化合物的衍生物已被研究其被反硝化细菌降解。这项研究揭示了这些化合物的微生物代谢及其潜在的环境影响(Rudolphi et al., 2004)。
安全和危害
The compound is classified as having acute toxicity (oral), eye irritation, and skin sensitization . It has hazard statements H302, H317, and H319, indicating that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
4-(4-methylphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNIKWIWRIHFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406272 | |
| Record name | 4-(4-Methylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenoxy)benzaldehyde | |
CAS RN |
61343-83-7 | |
| Record name | 4-(4-Methylphenoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61343-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Methylphenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1309368.png)







![2-[(3-Methoxyphenyl)methylamino]ethanol](/img/structure/B1309389.png)
![N-[(2,6-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1309401.png)



![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)